2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid

Catalog No.
S12833658
CAS No.
M.F
C25H29N5O4
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-di...

Product Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid

Molecular Formula

C25H29N5O4

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C18H23N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3;1-5H,(H,8,9)/t15-,16?;/m1./s1

InChI Key

PWOURPLDQLDDTR-PGZQCDFOSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O

The compound 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is C18H23N5O2C_{18}H_{23}N_{5}O_{2} and it has a molecular weight of approximately 345.429 g/mol. This compound features a benzonitrile moiety linked to a diazine derivative, which contributes to its unique structural and functional properties. It belongs to the class of organoheterocyclic compounds and is associated with various biological activities, particularly in the context of diabetes management due to its role as a dipeptidyl peptidase-4 inhibitor.

Involving this compound are primarily aimed at modifying its structure to enhance biological activity or synthesize derivatives. Key reactions include:

  • Methylation: The compound can undergo methylation using methyl iodide in the presence of sodium hydride, leading to N-methylated intermediates.
  • Condensation Reactions: The synthesis often involves condensation reactions where the diazine derivative is reacted with piperidine derivatives, facilitating the formation of the desired benzonitrile structure.

These reactions are critical for optimizing the compound’s pharmacological properties.

Preliminary studies indicate that 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile exhibits notable biological activities:

  • Dipeptidyl Peptidase-4 Inhibition: This compound has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism, thereby potentially lowering blood glucose levels in diabetic patients.
  • Anti-inflammatory Properties: It may also possess anti-inflammatory effects by modulating signaling pathways related to inflammation.

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Formation of Intermediate Compounds: Initial steps involve synthesizing intermediates like 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile.
  • Condensation with Piperidine Derivatives: The intermediate is then reacted with (R)-3-amino-piperidine dihydrochloride in a suitable solvent (e.g., isopropanol) under controlled conditions (temperature and pH) to yield the final product.
  • Purification and Crystallization: The final product is purified using techniques such as crystallization or chromatography.

These methods require careful optimization to achieve high yields and purity.

The primary applications of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile include:

  • Pharmaceutical Development: As a potential therapeutic agent for managing type 2 diabetes through its role as a dipeptidyl peptidase-4 inhibitor.
  • Research Tool: It may serve as a research tool in studies related to glucose metabolism and diabetes.

Interaction studies focus on understanding how this compound binds to various biological targets. Key areas of investigation include:

  • Binding Affinity: Assessing how well the compound binds to dipeptidyl peptidase-4 compared to other inhibitors.
  • Inhibitory Effects: Evaluating its effectiveness in inhibiting enzymatic activity associated with glucose metabolism.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-[[6-[(3R)-3-amino-piperidinyl]-3-methyl-2,4-dioxo-1,3-diazinan-1-y]methyl]benzonitrile, including:

Compound NameStructural FeaturesUnique Qualities
AlogliptinContains piperidine and diazine structuresKnown Dipeptidyl Peptidase-4 inhibitor
TrelagliptinSimilar piperidine structureExtended half-life for sustained action
SitagliptinDifferent substitution pattern on piperidineWidely used in clinical settings

These compounds highlight the unique features of 2-[[6-[ (3R)-3-amino-piperidinyl]-3-methyl -2,4-dioxo -1,3-diazinan -1-y]methyl]benzonitrile, particularly its specific structural modifications that may confer distinct pharmacological properties.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

463.22195442 g/mol

Monoisotopic Mass

463.22195442 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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